![molecular formula C9H9I3 B3049016 Triiodomesitylene CAS No. 19025-36-6](/img/structure/B3049016.png)
Triiodomesitylene
Overview
Description
Triiodomesitylene is a chemical compound with the molecular formula C9H9I3 . It has been used in the synthesis of nitrogen-based linkers with a mesitylene core .
Synthesis Analysis
Triiodomesitylene has been used in the synthesis of nitrogen-based linkers. Three of these linkers, each containing three nitrile groups, were obtained through Suzuki, Sonogashira, and Heck-type coupling reactions . For instance, nitrile 4 was obtained through a Sonogashira type coupling reaction between triiodomesitylene 1 and 4-cyanophenylacetylene .
Chemical Reactions Analysis
Triiodomesitylene has been involved in various chemical reactions. In one study, it was used in the synthesis of nitrogen-based linkers through Suzuki, Sonogashira, and Heck-type coupling reactions . The nitrile functionalities of these linkers were then converted to tetrazol-5-yl moieties by the cycloaddition of sodium azide .
Scientific Research Applications
Synthesis of Nitrogen-Based Linkers
Triiodomesitylene has been used as a core in the synthesis of seven new tritopic nitrogen-containing linkers . These linkers, each containing three nitrile groups, were obtained through Suzuki, Sonogashira, and Heck-type coupling reactions . They were then converted to tetrazol-5-yl moieties by the cycloaddition of sodium azide to the nitrile functionalities .
Metal-Organic Frameworks (MOFs)
The tetrazole ring, which can be synthesized from triiodomesitylene, is used in metal–organic frameworks (MOFs) . MOFs are a relatively new class of crystalline, porous materials comprising metal nodes or clusters bound together by organic linkers . They have a wide range of possible applications, such as in gas storage and separation, catalysis, luminescence, water treatment, and more .
Synthesis of Arylalkynes
Triiodomesitylene is used in the general synthesis of arylalkynes, as reported by Sonogashira . This process involves a solution of 2,4,6-triiodomesitylene, 2-ethynylmesitylene, bis(triphenylphosphine)palladium dichloride, copper iodide, and triphenylphosphine in triethyl amine .
Vibrational Spectra Analysis
Each of the three methyl groups in triiodomesitylene (TIM) has its own tunnel splitting and distinct spectroscopic behavior . This property allows for a strong agreement between calculated and experimental frequencies, making it useful in vibrational spectra analysis .
Drug Design
The tetrazole ring, which can be synthesized from triiodomesitylene, is found in many drugs, including antibacterials, antifungals, and antihypertensives . It acts as a pharmacophore, a feature of a molecule that is responsible for its biological activity .
Explosives
The tetrazole ring, which can be synthesized from triiodomesitylene, has found uses in the modern world, ranging from explosives due to its high nitrogen content and stability .
Mechanism of Action
Target of Action
Triiodomesitylene, also known as 1,3,5-Triiodo-2,4,6-trimethylbenzene, is primarily used as a core in the synthesis of tritopic nitrogen-containing linkers . These linkers, each containing three nitrile groups, are obtained through Suzuki, Sonogashira, and Heck-type coupling reactions .
Mode of Action
The mode of action of Triiodomesitylene involves its conversion to tetrazol-5-yl moieties by the cycloaddition of sodium azide to the nitrile functionalities . This conversion process is crucial for the formation of the nitrogen-containing linkers.
Biochemical Pathways
It’s known that the compound plays a significant role in the synthesis of nitrogen-based linkers, which are essential components in the design of metal-organic frameworks (mofs) . MOFs are a relatively new class of crystalline, porous materials comprising metal nodes or clusters bound together by organic linkers .
Pharmacokinetics
The prediction of pharmacokinetic properties is an essential aspect of drug design studies .
Result of Action
The primary result of Triiodomesitylene’s action is the formation of nitrogen-based linkers. These linkers are crucial in the construction of MOFs, which have a wide range of applications, such as in gas storage and separation, catalysis, luminescence, water treatment, and more .
properties
IUPAC Name |
1,3,5-triiodo-2,4,6-trimethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMJKZVRNPVQAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1I)C)I)C)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9I3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348340 | |
Record name | Triiodomesitylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.88 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triiodomesitylene | |
CAS RN |
19025-36-6 | |
Record name | Triiodomesitylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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